

# Application Notes and Protocols: Crystal Structure Analysis of Trimesitylborane and Its Derivatives

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## Compound of Interest

Compound Name: Trimesitylborane

Cat. No.: B1594746

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This document provides a detailed overview of the crystal structure analysis of **trimesitylborane** and its derivatives. It includes a summary of key crystallographic data, detailed experimental protocols for synthesis and crystal growth, and a visualization of a key reaction mechanism.

## Introduction

**Trimesitylborane**,  $B(\text{Mes})_3$ , is a sterically hindered organoboron compound that, due to its frustrated Lewis acidity, plays a significant role in a variety of chemical transformations, including frustrated Lewis pair (FLP) chemistry. The unique three-bladed propeller-like structure of **trimesitylborane** and its derivatives governs their reactivity and potential applications in catalysis and materials science. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering insights into their steric and electronic properties.

## Data Presentation: Crystallographic Data of Trimesitylborane Derivatives

The following table summarizes key geometric parameters obtained from single-crystal X-ray diffraction analysis of **trimesitylborane** and a selection of its derivatives. These data allow for

a comparative analysis of the influence of substituent changes on the molecular geometry.

Compound Name	Formula	B-C Bond Length (Å)	C-B-C Bond Angle (°)	Sum of Angles at Boron (°)	Crystal System	Space Group	COD ID
Trimesitylborane	C <sub>27</sub> H <sub>33</sub> B	1.575(3), 1.578(3), 1.581(3)	119.3(2), 119.8(2), 120.8(2)	359.9	Triclinic	P-1	1100424
Bis(mesityl)(pyrrol-1-yl)borane	C <sub>22</sub> H <sub>26</sub> BN	B-N: 1.442(2), B-C: 1.578(2), 1.583(2)	C-B-C: 125.18(9) , N-B-C: 118.30(10), 116.42(9)	359.9	Monoclinic	P2 <sub>1</sub> /n	2166138
Diphenylmethyleneamino-dimesitylborane	C <sub>31</sub> H <sub>32</sub> BN	B-N: 1.39(1), B-C: 1.58(1), 1.59(1)	C-B-C: 125.4(7), N-B-C: 116.1(7), 118.5(7)	360.0	Monoclinic	P2 <sub>1</sub> /c	-

Note: Data for **Trimesitylborane** and Bis(mesityl)(pyrrol-1-yl)borane are sourced from the Crystallography Open Database (COD). Data for Diphenylmethyleneamino-dimesitylborane is sourced from a publication and may not have a publicly available COD entry.

## Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of **trimesitylborane** and its derivatives are crucial for reproducible research.

### Protocol 1: Synthesis of Trimesitylborane

Materials:

- 2-Bromo-1,3,5-trimethylbenzene (MesBr)
- Magnesium turnings
- Boron trifluoride diethyl etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ )
- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ )
- Anhydrous tetrahydrofuran (THF)
- Standard Schlenk line and glassware

#### Procedure:

- **Grignard Reagent Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings. Add a solution of 2-bromo-1,3,5-trimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction mixture is typically stirred and gently heated to initiate the formation of the Grignard reagent, mesitylmagnesium bromide ( $\text{MesMgBr}$ ).
- **Reaction with Boron Trifluoride:** Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. To this solution, add boron trifluoride diethyl etherate dropwise with vigorous stirring. An exothermic reaction will occur, leading to the formation of a white precipitate.
- **Work-up and Purification:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- **Crystallization:** The crude **trimesitylborane** is purified by recrystallization. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol or a mixture of hexane and dichloromethane.

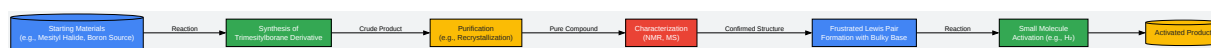
## Protocol 2: Single-Crystal X-ray Diffraction Analysis

## Procedure:

- **Crystal Mounting:** A suitable single crystal of the **trimesitylborane** derivative is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil.
- **Data Collection:** The mounted crystal is placed on the X-ray diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.<sup>[1]</sup> A series of diffraction images are collected by rotating the crystal in the X-ray beam over a wide range of angles to ensure a complete and redundant dataset.<sup>[1]</sup>
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

## Visualization of a Key Application: Frustrated Lewis Pair Chemistry

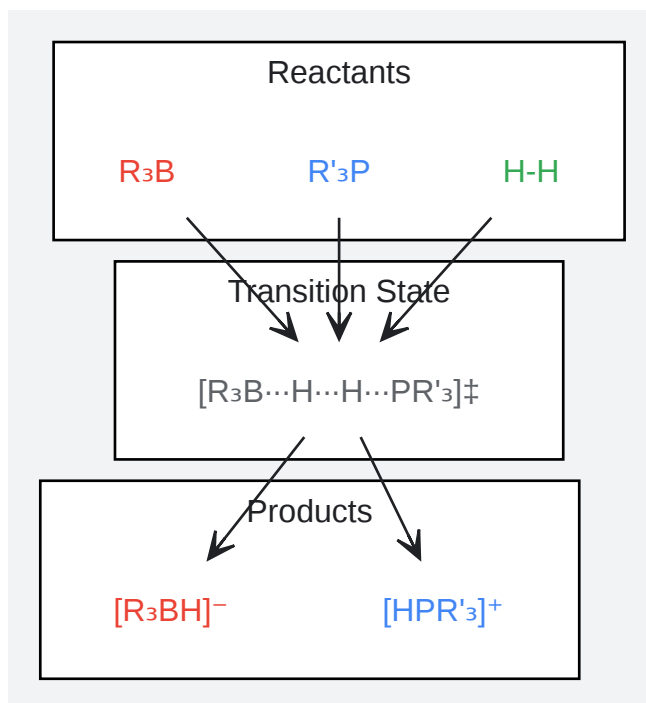
**Trimesitylborane** and its sterically demanding derivatives are well-known for their ability to form Frustrated Lewis Pairs (FLPs) with bulky Lewis bases. These FLPs can activate small molecules, such as dihydrogen ( $H_2$ ). The following diagram illustrates a generalized workflow for the synthesis of a **trimesitylborane** derivative and a subsequent FLP reaction.



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Caption: General workflow for the synthesis of a **trimesitylborane** derivative and its application in FLP chemistry.

The following diagram illustrates the proposed mechanism for the activation of dihydrogen by a frustrated Lewis pair composed of a bulky phosphine (Lewis Base) and a triarylborane (Lewis Acid), a reaction class in which **trimesitylborane** derivatives are active.



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Caption: Mechanism of dihydrogen activation by a generic triarylborane/phosphine frustrated Lewis pair.

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## References

- 1. pure.mpg.de [pure.mpg.de]
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